3-Amino-cyclopentanecarboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSHHLOUZFKHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291667 | |
| Record name | Ethyl 3-aminocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-91-1 | |
| Record name | Ethyl 3-aminocyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-aminocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Amino-cyclopentanecarboxylic acid ethyl ester (ACPEE) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- CAS Number : 1187930-91-1
ACPEE consists of a cyclopentane ring with an amino group and an ethyl ester functional group, which may influence its interaction with biological targets.
Neuropharmacological Effects
ACPEE has been studied for its potential effects on the central nervous system (CNS). It is related to compounds that modulate glutamatergic receptors, which play critical roles in synaptic transmission, learning, and memory. Specifically, it has been investigated as a selective agonist for metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders.
Key Findings :
- Modulation of Glutamate Receptors : ACPEE has shown promise in modulating mGluRs, potentially offering therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases .
- Neuroprotective Properties : Preliminary studies suggest that ACPEE may provide neuroprotection against excitotoxicity caused by excessive glutamate levels .
Antimicrobial Activity
Research indicates that ACPEE exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit enzyme activity is under investigation.
Table 1: Antimicrobial Activity of ACPEE
| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
The mechanism by which ACPEE exerts its biological effects involves several pathways:
- Receptor Interaction : The amino group can form hydrogen bonds with specific receptor sites, enhancing binding affinity.
- Modulation of Enzyme Activity : The ethyl ester may influence the activity of enzymes involved in neurotransmitter metabolism.
- Cell Membrane Interaction : The hydrophobic nature of the cyclopentane ring allows interaction with lipid membranes, potentially disrupting microbial integrity.
Synthesis and Derivatives
The synthesis of ACPEE typically involves the esterification of 3-amino-cyclopentanecarboxylic acid with ethanol under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.
Table 2: Synthetic Routes for ACPEE
| Method | Yield (%) | Conditions |
|---|---|---|
| Conventional Esterification | >90 | Reflux in acidic medium |
| Microwave-Assisted Synthesis | >85 | Short reaction time |
| Solvent-Free Synthesis | >80 | Room temperature |
Case Studies
- Neuroprotective Effects in Animal Models : A study involving rodents demonstrated that administration of ACPEE reduced neuronal death in models of ischemia, suggesting its potential as a neuroprotective agent .
- Antimicrobial Efficacy Testing : In vitro tests show that ACPEE effectively inhibits the growth of several bacterial strains, indicating its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Structural Analogs
a) Methyl Ester Variants
- Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7, ): Molecular Formula: C₇H₁₃NO₂ vs. C₈H₁₅NO₂ (ethyl ester). Key Differences: The ethyl ester’s additional CH₂ group increases molecular weight (143.18 vs. 157.20 g/mol) and lipophilicity. Safety: Methyl esters may exhibit distinct handling requirements; for example, emphasizes inhalation and dermal exposure risks .
b) Cyclohexane and Cyclooctane Analogs
- Ethyl 4-aminocyclohexane-1-carboxylate (CAS 90950-09-7, ) and cyclooctane derivatives (): Ring Size Effects: Cyclopentane derivatives (5-membered ring) exhibit greater ring strain and conformational rigidity compared to cyclohexane (6-membered) or cyclooctane (8-membered) analogs. This impacts reactivity and biological activity .
c) Oxo-Substituted Derivatives
- (S)-3-Oxo-cyclopentanecarboxylic acid methyl ester (CAS 132076-32-5, ): Functional Groups: Replacing the amino group with a ketone (oxo) alters polarity and hydrogen-bonding capacity. Stability: Oxo derivatives require storage at -20°C to maintain stability, suggesting higher sensitivity than amino analogs .
d) Alkyl-Substituted Derivatives
Physicochemical Properties
- Amino vs. Oxo Groups: Amino derivatives show characteristic N-H stretches (~3300 cm⁻¹), while oxo analogs exhibit strong C=O peaks (~1700 cm⁻¹) .
Stability and Reactivity
- Thermal Stability: β-Aminocrotonic acid ethyl ester derivatives () undergo cyclization to dihydrofuran derivatives at elevated temperatures, suggesting amino esters with conjugated systems are less stable than saturated cyclopentane analogs .
- Storage : Methyl and ethyl esters of cyclopentane derivatives are typically stable for years when stored at -20°C .
Preparation Methods
Reductive Amination of 2-Oxocyclopentanecarboxylic Acid Ethyl Ester
Process Summary
Stereoselective synthesis can be achieved via conjugate addition of chiral amines to cyclopentenecarboxylate derivatives, followed by epimerization and chromatographic separation.
- Conjugate addition at low temperature to control stereochemistry.
- Epimerization to access trans-isomers.
- Chromatographic or crystallization-based resolution using chiral acids (e.g., tartaric acid, mandelic acid).
- High enantiomeric purity achievable after resolution.
- Yields depend on efficiency of separation and crystallization.
Table 2: Stereoselective Synthesis and Resolution
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Conjugate addition | Chiral amine, low temp | Stereochemistry controlled |
| Epimerization | Base, controlled temp | Converts cis to trans isomers |
| Resolution | Chiral acid (e.g., tartaric acid) | Crystallization, filtration |
| Purification | Chromatography or recrystallization | For high enantiomeric excess |
Enzymatic and Crystallization-Based Resolution
Process Summary
Racemic intermediates can be resolved enzymatically or by crystallization with chiral resolving agents. Enzymatic hydrolysis or kinetic resolution is used to selectively convert one enantiomer, leaving the other untouched.
- High selectivity and enantiomeric excess.
- Useful for large-scale preparations.
- Requires availability of suitable enzymes or resolving agents.
- Often involves additional steps for recovery and conversion of unreacted material.
Comparative Analysis of Methods
| Method | Stereoselectivity | Scalability | Typical Yield | Key Advantages | Main Limitations |
|---|---|---|---|---|---|
| Reductive amination | Moderate-high | High | Up to 85% | Simple, scalable | Requires resolution for purity |
| Cyclization & Favorskii rearrangement | Variable | Moderate | Moderate | Versatile, multi-functional | Multi-step, isomer separation |
| Stereoselective conjugate addition | High (with resolution) | Moderate | Moderate | Access to all stereoisomers | Chromatographic separation needed |
| Enzymatic/crystallization-based resolution | Very high | Moderate | Moderate | High enantiopurity | Additional resolution steps |
Q & A
Q. What are the established synthetic methodologies for 3-Amino-cyclopentanecarboxylic acid ethyl ester, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis typically involves bromination of cyclopentanecarboxylic acid derivatives followed by esterification or functionalization. For example, bromination of 3-aminocyclopentanecarboxylic acid precursors under controlled pH (6–7) and temperature (0–5°C) minimizes side reactions. Subsequent esterification with ethanol in the presence of catalytic sulfuric acid or thionyl chloride yields the ethyl ester . Optimization focuses on:
-
Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.
-
Temperature control : Low temperatures reduce decomposition of the amino group.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity (>95%) .
- Data Table : Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Bromination + Esterification | 65–75 | 92–95 | 0–5°C, H₂SO₄ catalyst | |
| Direct Amination | 50–60 | 85–90 | NH₃/MeOH, RT, 24h |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ 4.1–4.3 ppm for -OCH₂CH₃) and cyclopentane ring protons (δ 1.5–2.5 ppm). The amino group appears as a broad singlet (δ 1.8–2.2 ppm) .
- IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (C=O ester), 3300–3500 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O ester) .
- GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted starting material) using electron ionization (EI) mode .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Enantiomeric purity is critical for biological activity. Strategies include:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to favor desired stereoisomers .
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
- Protecting Groups : Boc-protection (tert-butoxycarbonyl) of the amino group prevents racemization during synthesis .
Q. What strategies are recommended for reconciling contradictory data in literature regarding the biological activity of this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Reproduce Experiments : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%) .
- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) before biological testing .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple concentrations (1 nM–100 µM) to validate potency thresholds .
Q. What are the key considerations in designing kinetic studies to evaluate the stability of this compound under varying pH conditions?
- Methodological Answer : Stability impacts shelf life and in vivo efficacy. Key steps:
-
Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to simulate physiological and extreme conditions.
-
Temperature Control : Conduct studies at 25°C (room temperature) and 37°C (body temperature) .
-
Analytical Monitoring : Track degradation via HPLC-UV (λ = 210 nm) at intervals (0, 24, 48, 72h). Calculate half-life (t₁/₂) using first-order kinetics .
- Data Table : Stability Profile
| pH | Temperature (°C) | Half-Life (t₁/₂, hours) | Major Degradation Product |
|---|---|---|---|
| 2 | 37 | 12 ± 2 | Cyclopentanecarboxylic acid |
| 7.4 | 37 | 96 ± 8 | None detected |
| 10 | 37 | 48 ± 5 | Ethanol adduct |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
